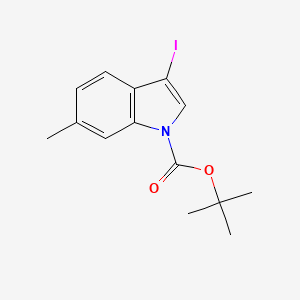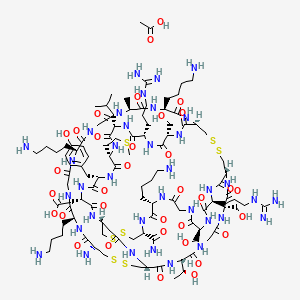
2-(Morpholin-4-yl)-4-nitrobenzonitrile
Vue d'ensemble
Description
2-(Morpholin-4-yl)-4-nitrobenzonitrile, or 2M4N for short, is a chemical compound belonging to the nitrile family. It has a wide range of applications in scientific research and has been extensively studied in recent years.
Applications De Recherche Scientifique
2M4N has a wide range of applications in scientific research. It has been used as a reagent for the synthesis of various compounds, such as 2-methyl-4-nitrobenzonitrile, 2-ethyl-4-nitrobenzonitrile, and 2-methoxy-4-nitrobenzonitrile. It has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and in the synthesis of dyes. In addition, 2M4N has been used to study the structure and reactivity of nitriles, and to investigate the effects of nitriles on biological systems.
Mécanisme D'action
The mechanism of action of 2M4N is not fully understood. However, it is believed that 2M4N can interact with biological molecules, such as proteins, through hydrogen bonding and electrostatic interactions. This interaction can lead to changes in the structure and function of the biological molecules, which in turn can lead to changes in the biochemical and physiological effects of 2M4N.
Biochemical and Physiological Effects
2M4N has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. It has also been shown to have anti-inflammatory and anti-cancer effects, and to inhibit the growth of certain cancer cells. In addition, 2M4N has been shown to have analgesic and anti-nociceptive effects, and to reduce pain.
Avantages Et Limitations Des Expériences En Laboratoire
2M4N has several advantages for lab experiments. It is relatively easy to synthesize, and its reactivity can be easily controlled. In addition, it is relatively stable and does not require special storage conditions. However, 2M4N can be toxic in high concentrations, and it can be difficult to obtain in large quantities.
Orientations Futures
There are a number of potential future directions for 2M4N research. One potential direction is the development of new synthesis methods for 2M4N, which could be used to synthesize more complex compounds. Another potential direction is the investigation of the effects of 2M4N on other biological systems, such as plants and animals. In addition, research could be conducted to further investigate the mechanism of action of 2M4N, and to develop new applications for 2M4N in scientific research.
Propriétés
IUPAC Name |
2-morpholin-4-yl-4-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c12-8-9-1-2-10(14(15)16)7-11(9)13-3-5-17-6-4-13/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPPNIQVPSXHCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00720877 | |
| Record name | 2-(Morpholin-4-yl)-4-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00720877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915390-02-2 | |
| Record name | 2-(Morpholin-4-yl)-4-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00720877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 8-methoxy-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B3332631.png)
![5-Chloro-3-methylbenzo[b]thiophen-2-ylboronic acid](/img/structure/B3332647.png)








